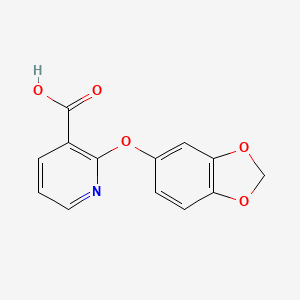
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid
描述
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is an organic compound characterized by the presence of a benzodioxole moiety linked to a pyridine ring via an ether bond, with a carboxylic acid group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Etherification: The benzodioxole is then reacted with 3-hydroxypyridine in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of 2-(1,3-benzodioxol-5-yloxy)piperidine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its structural features, it can be explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Electronics: Application in the synthesis of organic semiconductors and conductive materials.
作用机制
The mechanism by which 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target proteins.
相似化合物的比较
2-(1,3-Benzodioxol-5-yloxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridine.
2-(1,3-Benzodioxol-5-yloxy)acetic acid: Contains an acetic acid group instead of a carboxylic acid on the pyridine ring.
Uniqueness: 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is unique due to the combination of the benzodioxole and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-2-1-5-14-12(9)19-8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXHQOGRXQVZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371672 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214758-41-5 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














